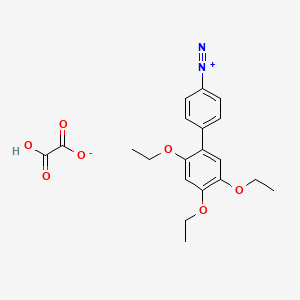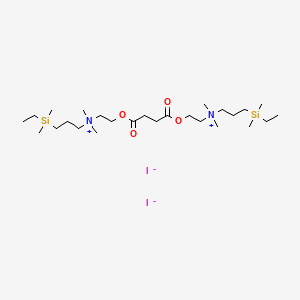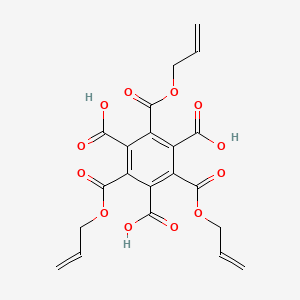
1,3,5-Triallyl trihydrogen benzenehexacarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triallyl trihydrogen benzenehexacarboxylate can be synthesized through the esterification of benzenehexacarboxylic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triallyl trihydrogen benzenehexacarboxylate undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of ester groups.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,5-Triallyl trihydrogen benzenehexacarboxylate has several applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of high-performance materials such as resins and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-triallyl trihydrogen benzenehexacarboxylate involves its ability to undergo polymerization and cross-linking reactions. The allyl groups in the compound can form covalent bonds with other molecules, leading to the formation of three-dimensional polymer networks. These networks enhance the mechanical strength and stability of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triallyl mellitate: Similar in structure but with different ester groups.
1,3,5-Triallyl benzenehexacarboxylate: Similar in structure but with different functional groups.
Uniqueness
1,3,5-Triallyl trihydrogen benzenehexacarboxylate is unique due to its combination of allyl and ester groups, which allows it to undergo a wide range of chemical reactions and form stable polymer networks. This makes it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
67952-51-6 |
|---|---|
Molecular Formula |
C21H18O12 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2,4,6-tris(prop-2-enoxycarbonyl)benzene-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C21H18O12/c1-4-7-31-19(28)13-10(16(22)23)14(20(29)32-8-5-2)12(18(26)27)15(11(13)17(24)25)21(30)33-9-6-3/h4-6H,1-3,7-9H2,(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
GOTWQVHNTVYUFR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=C(C(=C(C(=C1C(=O)O)C(=O)OCC=C)C(=O)O)C(=O)OCC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



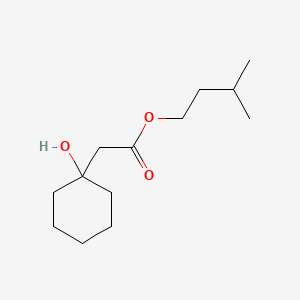
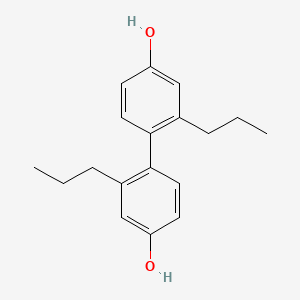
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
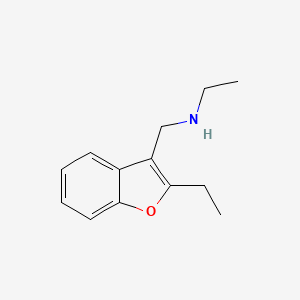
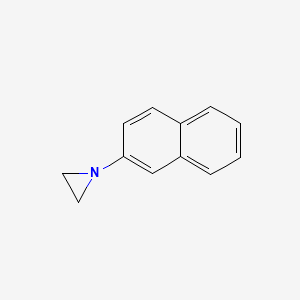

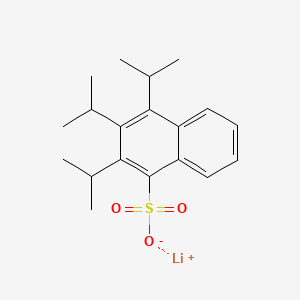
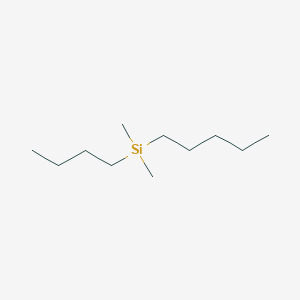

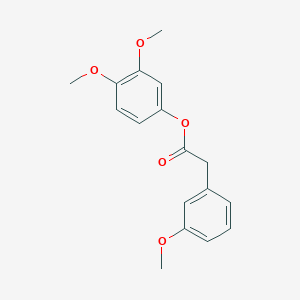
![2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13778906.png)
